What are the physical and chemical properties of 1-(Bromomethyl)-1-ethoxycyclobutane?
What are the physical and chemical properties of 1-(Bromomethyl)-1-ethoxycyclobutane?
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-(Bromomethyl)-1-ethoxycyclobutane (CAS No. 2031259-09-1).[1] As a functionalized cyclobutane derivative, this compound presents potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and materials. This document details its structural and physicochemical characteristics, predicted spectroscopic data, and typical reactivity patterns, including nucleophilic substitution and elimination reactions. Furthermore, a plausible synthetic route and detailed experimental protocols for its preparation and characterization are presented, grounded in established chemical principles and data from analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in synthetic and medicinal chemistry.
Introduction
1-(Bromomethyl)-1-ethoxycyclobutane is a halogenated ether possessing a strained cyclobutane ring. This unique structural combination imparts a distinct reactivity profile, making it an intriguing substrate for synthetic exploration. The presence of a primary alkyl bromide offers a reactive handle for nucleophilic displacement, while the adjacent quaternary center, substituted with an ethoxy group, influences the steric and electronic environment of the molecule. The strained four-membered ring can also participate in ring-expansion reactions under certain conditions, further expanding its synthetic utility. This guide aims to consolidate the available information and provide expert insights into the properties and potential applications of this compound.
Physicochemical Properties
Direct experimental data for 1-(Bromomethyl)-1-ethoxycyclobutane is not extensively available in the peer-reviewed literature. Therefore, the following properties are a combination of available data and expert estimations based on structurally similar compounds, such as (Bromomethyl)cyclobutane.[2]
| Property | Value (Estimated) | Source/Basis for Estimation |
| Molecular Formula | C₇H₁₃BrO | [3] |
| Molecular Weight | 193.08 g/mol | [3] |
| CAS Number | 2031259-09-1 | [1] |
| Appearance | Colorless to pale yellow liquid | Based on analogous bromoalkanes and ethers. |
| Boiling Point | 165-175 °C | Extrapolated from the boiling point of (Bromomethyl)cyclobutane (123-124 °C)[2], accounting for the additional ethoxy group. |
| Density | ~1.25 g/mL at 25 °C | Estimated to be slightly lower than (Bromomethyl)cyclobutane (1.326 g/mL)[2] due to the less dense ethoxy group. |
| Refractive Index (n₂₀/D) | ~1.47 | Estimated to be slightly lower than (Bromomethyl)cyclobutane (1.48)[2]. |
| Solubility | Moderately soluble in polar organic solvents (e.g., ethanol, acetone, diethyl ether, dichloromethane). Insoluble in water. | General solubility characteristics of halogenated ethers. |
| Stability | Stable under normal conditions. Sensitive to strong bases and nucleophiles. |
Spectroscopic Characterization (Predicted)
No experimental spectra for 1-(Bromomethyl)-1-ethoxycyclobutane are readily available. The following predictions are based on the analysis of its structure and comparison with spectroscopic data of analogous compounds, including cyclobutane derivatives[2][4][5], bromoalkanes, and ethers.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the ethoxy group and the cyclobutane ring protons.
-
Ethoxy Group: A triplet at approximately 1.2 ppm (3H, -CH₃) and a quartet at around 3.5 ppm (2H, -OCH₂-).
-
Bromomethyl Group: A singlet at approximately 3.6 ppm (2H, -CH₂Br). The chemical shift is influenced by the adjacent electronegative bromine and the quaternary carbon.[6]
-
Cyclobutane Ring Protons: A series of multiplets between 1.8 and 2.5 ppm (6H). The puckered nature of the cyclobutane ring can lead to complex splitting patterns for the axial and equatorial protons.[2]
¹³C NMR Spectroscopy
The carbon NMR spectrum should display seven distinct resonances.
-
Ethoxy Group: A signal for the methyl carbon (-CH₃) at approximately 15 ppm and a signal for the methylene carbon (-OCH₂-) around 65 ppm.
-
Bromomethyl Group: A resonance for the bromomethyl carbon (-CH₂Br) is predicted to be in the range of 35-45 ppm.
-
Cyclobutane Ring Carbons: The quaternary carbon (C1) bearing the ethoxy and bromomethyl groups is expected to appear around 80-90 ppm. The methylene carbons of the cyclobutane ring (C2, C3, C4) will likely resonate in the range of 20-35 ppm. Unsubstituted cyclobutane has a chemical shift of 22.4 ppm.[2]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
-
C-H Stretching (Aliphatic): 2850-3000 cm⁻¹
-
C-O Stretching (Ether): A strong band in the region of 1050-1150 cm⁻¹
-
C-Br Stretching: A band in the fingerprint region, typically around 500-600 cm⁻¹
Mass Spectrometry (MS)
Electron ionization mass spectrometry is expected to show a molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed.
-
Molecular Ion (M⁺): m/z 192 and 194 (corresponding to ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Patterns:
-
Loss of a bromine radical to give a fragment at m/z 113.
-
Alpha-cleavage of the ether, leading to the loss of an ethyl radical (m/z 163/165) or an ethoxy radical (m/z 147).
-
Cleavage of the bromomethyl group, resulting in a fragment at m/z 99.
-
The base peak is likely to be the butyl cation fragment at m/z 57, arising from the cleavage of the C-Br bond followed by rearrangement and fragmentation of the cyclobutane ring.[7]
-
Chemical Properties and Reactivity
The chemical behavior of 1-(Bromomethyl)-1-ethoxycyclobutane is primarily dictated by the reactive C-Br bond and the strained cyclobutane ring.
Nucleophilic Substitution Reactions
The primary alkyl bromide is susceptible to nucleophilic substitution, proceeding via either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions.[8][9]
-
Sₙ2 Pathway: With strong, unhindered nucleophiles in polar aprotic solvents, a direct displacement of the bromide is expected.
-
Sₙ1 Pathway: In the presence of weak nucleophiles and polar protic solvents, the reaction may proceed through a carbocation intermediate.[10] The formation of a primary carbocation is generally unfavorable; however, rearrangement to a more stable tertiary carbocation via ring expansion is a likely competing pathway.[11]
Caption: Potential nucleophilic substitution pathways.
Elimination Reactions
With strong, sterically hindered bases, elimination reactions (E1 or E2) can occur, leading to the formation of an alkene.[12][13] The likely product would be 1-ethoxy-1-(methylidene)cyclobutane.
Ring Expansion Reactions
Under conditions that favor carbocation formation (e.g., solvolysis or treatment with Lewis acids), the initial primary carbocation can undergo a rapid 1,2-alkyl shift, leading to a more stable tertiary cyclopentyl carbocation.[1][11] This ring expansion is a common feature in the chemistry of cyclobutylmethyl derivatives. Subsequent reaction with a nucleophile would yield a cyclopentyl product.
Caption: Mechanism of ring expansion.
Synthesis and Experimental Protocols
A plausible and efficient synthesis of 1-(Bromomethyl)-1-ethoxycyclobutane involves a two-step process starting from cyclobutanone.
Proposed Synthetic Pathway
Caption: Proposed synthetic route.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-Ethoxy-1-(hydroxymethyl)cyclobutane
-
Cyanohydrin Formation and Etherification: To a solution of cyclobutanone (1.0 eq) in dichloromethane at 0 °C is added trimethylsilyl cyanide (1.1 eq) and a catalytic amount of zinc iodide. The reaction is stirred for 2 hours. The solvent is removed under reduced pressure. The crude cyanohydrin is then dissolved in absolute ethanol and treated with a catalytic amount of concentrated sulfuric acid. The mixture is stirred at room temperature overnight. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 1-ethoxycyclobutane-1-carbonitrile.
-
Reduction of the Nitrile: The crude 1-ethoxycyclobutane-1-carbonitrile is dissolved in anhydrous diethyl ether and added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in diethyl ether at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-ethoxy-1-(hydroxymethyl)cyclobutane.
Step 2: Bromination to 1-(Bromomethyl)-1-ethoxycyclobutane
-
To a solution of 1-ethoxy-1-(hydroxymethyl)cyclobutane (1.0 eq) and pyridine (1.2 eq) in anhydrous diethyl ether at 0 °C is added phosphorus tribromide (0.4 eq) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of ice-water.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1-(Bromomethyl)-1-ethoxycyclobutane.
Safety and Handling
1-(Bromomethyl)-1-ethoxycyclobutane is classified as a flammable liquid, a skin irritant, and can cause serious eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong bases and oxidizing agents.
Conclusion
1-(Bromomethyl)-1-ethoxycyclobutane is a promising synthetic intermediate with a rich and varied chemical reactivity. Its ability to undergo nucleophilic substitution, elimination, and ring-expansion reactions makes it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and handling. Further research into the reaction scope and applications of this compound is warranted and is expected to uncover new opportunities in medicinal chemistry and materials science.
References
-
1-(bromomethyl)-1-ethoxycyclobutane — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 25, 2026, from [Link]
-
Elimination Reactions. (n.d.). Retrieved March 25, 2026, from [Link]
-
Ring Expansion Rearrangements. (2024, November 15). Chemistry Steps. Retrieved March 25, 2026, from [Link]
-
1-(bromomethyl)-1-ethoxycyclobutane (C7H13BrO). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]
-
1-(bromomethyl)-1-ethoxycyclopentane | CAS 1249422-25-0. (n.d.). American Elements. Retrieved March 25, 2026, from [Link]
- CN103435439A - Preparation method of bromomethyl cyclobutane. (n.d.). Google Patents.
-
Nucleophilic Substitution Reactions - Haloalkanes. (2026, January 1). CK-12 Foundation. Retrieved March 25, 2026, from [Link]
-
8.5. Elimination reactions. (n.d.). Lumen Learning. Retrieved March 25, 2026, from [Link]
-
Alkyl Halides and Elimination Reactions. (n.d.). Retrieved March 25, 2026, from [Link]
-
13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved March 25, 2026, from [Link]
-
Organic Chemistry Alkyl Halides - Elimination Reactions. (n.d.). Retrieved March 25, 2026, from [Link]
-
Ring expansion from a given cyclic carbocation. (2015, April 29). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]
-
1-(bromomethyl)-1-methoxycyclobutane (C6H11BrO). (n.d.). PubChemLite. Retrieved March 25, 2026, from [Link]
-
7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). Retrieved March 25, 2026, from [Link]
-
Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved March 25, 2026, from [Link]
-
Classifying Halogenoalkanes Reactions of Halogenoalkanes Nucleophilic substitution reactions. (n.d.). Retrieved March 25, 2026, from [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]
-
1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved March 25, 2026, from [Link]
-
1-Methyl-1-ethoxycyclobutane. (n.d.). PubChem. Retrieved March 25, 2026, from [Link]
-
Cyclohexane, (bromomethyl)-. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]
-
mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved March 25, 2026, from [Link]
-
13.13 Uses of 13C NMR Spectroscopy. (n.d.). NC State University Libraries. Retrieved March 25, 2026, from [Link]
-
13C NMR spectrum of 1-bromobutane. (2025, February 13). Retrieved March 25, 2026, from [Link]
-
Refractive index of 1-bromobutane. (2009, January). ResearchGate. Retrieved March 25, 2026, from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. The silver-assisted solvolysis of (bromomethyl)cyclohexane in eth... | Study Prep in Pearson+ [pearson.com]
- 10. benchchem.com [benchchem.com]
- 11. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
